Cas no 2228808-28-2 (O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine)

O-2-(4-Chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine is a specialized hydroxylamine derivative featuring a chloro-methoxyphenyl substituent and a methylpropyl backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring may enhance its reactivity in selective transformations, such as nucleophilic additions or redox reactions. Its stable yet modifiable hydroxylamine functionality offers versatility in constructing N-O bonds or serving as a precursor for further functionalization. The compound's structural features suggest utility in controlled synthetic pathways requiring regioselectivity or steric hindrance.
O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine structure
2228808-28-2 structure
Product Name:O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine
CAS No:2228808-28-2
MF:C11H16ClNO2
MW:229.703242301941
CID:6200635
PubChem ID:165658358
Update Time:2025-05-20

O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine
    • O-[2-(4-chloro-3-methoxyphenyl)-2-methylpropyl]hydroxylamine
    • EN300-1976185
    • 2228808-28-2
    • Inchi: 1S/C11H16ClNO2/c1-11(2,7-15-13)8-4-5-9(12)10(6-8)14-3/h4-6H,7,13H2,1-3H3
    • InChI Key: PQVBJCMRIXSGIE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OC)C(C)(C)CON

Computed Properties

  • Exact Mass: 229.0869564g/mol
  • Monoisotopic Mass: 229.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.5Ų

O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine Pricemore >>

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Additional information on O-2-(4-chloro-3-methoxyphenyl)-2-methylpropylhydroxylamine

O-2-(4-Chloro-3-Methoxyphenyl)-2-Methylpropylhydroxylamine: A Comprehensive Overview

O-2-(4-Chloro-3-Methoxyphenyl)-2-Methylpropylhydroxylamine, also known by its CAS number 2228808-28-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted aromatic ring. The presence of the hydroxylamine group (-NHOH) imparts it with reactive properties, making it a valuable intermediate in organic synthesis. The aromatic ring, substituted with chlorine and methoxy groups, adds to its stability and reactivity, making it a prime candidate for use in drug discovery, agrochemicals, and advanced materials.

The synthesis of O-2-(4-Chloro-3-Methoxyphenyl)-2-Methylpropylhydroxylamine typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the environmental footprint while maintaining high yields. Researchers have explored the use of transition metal catalysts to facilitate key steps such as coupling reactions or reductions, which are critical in constructing the hydroxylamine moiety.

In terms of applications, this compound has garnered attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. The hydroxylamine group can be further functionalized to introduce bioisosteric replacements or to enhance drug delivery efficiency. Moreover, its ability to form stable complexes with metal ions has led to its exploration in the development of contrast agents for medical imaging.

Recent research has also highlighted the role of O-2-(4-Chloro-3-Methoxyphenyl)-2-Methylpropylhydroxylamine in green chemistry initiatives. Its use as a catalyst in asymmetric synthesis has been reported, offering a sustainable alternative to traditional methods that rely on hazardous reagents. This shift towards eco-friendly practices aligns with global efforts to reduce chemical waste and minimize environmental impact.

The structural versatility of this compound is further evident in its application as a building block for advanced materials. For example, it has been utilized in the synthesis of conducting polymers and stimuli-responsive materials. These materials hold potential for applications in electronics, sensors, and energy storage devices.

In conclusion, O-2-(4-Chloro-3-Methoxyphenyl)-2-Methylpropylhydroxylamine stands out as a multifaceted compound with vast untapped potential across diverse industries. Ongoing research continues to uncover novel applications and improve synthetic methodologies, underscoring its importance in modern chemical science.

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